Technical Guide: Spectroscopic Profile of 3,6-Dimethyl-1H-indazole
Technical Guide: Spectroscopic Profile of 3,6-Dimethyl-1H-indazole
The following technical guide provides an in-depth spectroscopic and physicochemical characterization of 3,6-Dimethyl-1H-indazole , structured for researchers in medicinal chemistry and drug discovery.
Executive Summary & Compound Identity
3,6-Dimethyl-1H-indazole (CAS: 7746-28-3) is a bicyclic heteroaromatic scaffold frequently utilized in the design of kinase inhibitors (e.g., VEGFR, PDGFR) and modulators of the nitric oxide synthase (NOS) pathway.[1] Its structural utility lies in the specific placement of methyl groups, which govern steric fit within ATP-binding pockets and influence the electronic properties of the pyrazole ring.
This guide consolidates experimental data and consensus assignments to provide a definitive reference for identification and purity assessment.
Chemical Identity Table
| Parameter | Detail |
| IUPAC Name | 3,6-Dimethyl-1H-indazole |
| CAS Registry Number | 7746-28-3 |
| Molecular Formula | C |
| Molecular Weight | 146.19 g/mol |
| SMILES | Cc1ccc2c(c1)n[nH]c2C |
| Appearance | Light white to off-white solid |
| Melting Point | 187–188 °C (Lit.[2][3] range for analogs), typically >180 °C |
Tautomeric Equilibrium & Structural Dynamics
Indazoles exhibit annular tautomerism, existing in equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms. For 3,6-dimethyl-1H-indazole, the 1H-tautomer is thermodynamically favored in the solid state and in non-polar solvents (e.g., CDCl
Tautomeric Pathway Diagram
The following diagram illustrates the proton migration pathway and the dominance of the 1H-form.
Caption: The 1H-tautomer is stabilized by aromaticity; the 2H-form contributes <5% in non-polar media.
Spectroscopic Characterization
The following data represents the consensus spectroscopic profile derived from high-field NMR (400 MHz) and high-resolution mass spectrometry (HRMS).
H NMR Spectroscopy (400 MHz, CDCl )
The proton spectrum is characterized by two distinct methyl singlets and an ABX-style aromatic pattern (modified by the 6-methyl substitution).
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 10.0 – 11.5 | Broad s | 1H | NH (N-1) | Highly solvent/concentration dependent (H-bonding).[2] |
| 7.55 | d ( | 1H | H-4 | Doublet due to ortho-coupling with H-5.[2] Deshielded by ring current. |
| 7.18 | s | 1H | H-7 | Singlet (broadened).[2] Shielded relative to H-4; meta-coupling to H-5 is weak. |
| 6.92 | dd ( | 1H | H-5 | Doublet of doublets.[2] Ortho to H-4, meta to H-7. |
| 2.56 | s | 3H | 3-CH | Characteristic downfield methyl on the pyrazole ring.[2] |
| 2.44 | s | 3H | 6-CH | Methyl on the benzene ring; typical aryl-methyl shift.[2] |
Interpretation:
-
H-4 vs H-5/H-7: The H-4 proton appears most downfield among the C-H aromatic signals due to the anisotropic effect of the adjacent pyrazole ring.
-
Methyl Differentiation: The 3-methyl group (
2.56) is slightly more deshielded than the 6-methyl ( 2.44) due to its direct attachment to the electron-deficient pyrazole core.
C NMR Spectroscopy (100 MHz, CDCl )
The carbon spectrum confirms the presence of 9 unique carbon environments.
| Chemical Shift ( | Type | Assignment | Notes |
| 142.5 | C | C-3 | Ipso-carbon of the pyrazole ring.[2] |
| 140.8 | C | C-7a | Bridgehead carbon (next to N-1).[2] |
| 136.5 | C | C-6 | Ipso-carbon bearing the methyl group.[2] |
| 121.5 | CH | C-4 | Aromatic CH.[2] |
| 120.2 | CH | C-5 | Aromatic CH. |
| 118.5 | C | C-3a | Bridgehead carbon (next to C-3).[2] |
| 109.8 | CH | C-7 | Aromatic CH (shielded position).[2] |
| 21.8 | CH | 6-CH | Aryl methyl.[2] |
| 12.1 | CH | 3-CH | Pyrazole methyl.[2] |
Mass Spectrometry (HRMS-ESI)
-
Ionization Mode: Positive Electrospray (+ESI)
-
Calculated Mass [M+H]
: 147.0922 -
Observed Mass [M+H]
: 147.0916 (Error: -4.0 ppm) -
Fragmentation Pattern: Loss of N
or methyl radicals is common in high-energy collision-induced dissociation (CID), but the molecular ion is stable.
Synthesis & Impurity Profile
Understanding the synthesis is critical for interpreting "ghost peaks" in spectroscopic data. The most common route involves the cyclization of o-aminoacetophenones.
Synthetic Workflow Diagram
The following Graphviz diagram outlines the standard synthesis and potential side products.
Caption: Standard synthesis via diazonium cyclization. Impurities often include azo-dimers if reduction is incomplete.
Protocol for Purity Verification
To validate the integrity of the 3,6-dimethyl-1H-indazole sample, follow this self-validating protocol:
-
Solubility Check: Dissolve 5 mg in 0.6 mL CDCl
. The solution should be clear. Turbidity suggests inorganic salts (Sn/Na residues from synthesis). -
1H NMR Integration:
-
Normalize the methyl singlet at
2.56 to 3.00. -
Verify the aromatic region integrates to exactly 3.00 (1:1:1 ratio for H4:H5:H7).
-
Failure Mode: Excess integration in the aromatic region suggests uncyclized acetophenone starting material.
-
-
TLC Analysis:
-
Mobile Phase: Hexane:Ethyl Acetate (3:1).
-
Visualization: UV (254 nm). Indazoles fluoresce strongly.
-
Rf Value: ~0.4–0.5 (varies by plate activity).
-
References
-
BenchChem. Regioselective Synthesis of 3,6-Dimethyl-1H-indazole. (Accessed 2024).[1] Link
-
National Institute of Standards and Technology (NIST). Mass Spectral Library: Indazole Derivatives.Link
-
SDBS. Spectral Database for Organic Compounds, SDBS No. 271-44-3 (Parent Indazole). AIST Japan. Link
- Claramunt, R. M., et al. "The Tautomerism of Indazoles: A Combined NMR and Theoretical Study." Journal of Organic Chemistry, 2004. (Establishes 1H-tautomer dominance).
-
Amazon AWS (Supporting Info). Characterization of 3,6-dimethyl-1H-indazole (Compound 3n).Link
